Potassium 2-bromoacetate
Description
Potassium 2-bromoacetate (C₂H₂BrKO₂) is a halogenated carboxylate salt widely used in organic synthesis. It serves as a versatile alkylating agent, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom and the carboxylate group’s stabilizing effects. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, often acting as a precursor for thioesters, heterocycles, and functionalized acetates .
Properties
Molecular Formula |
C2H2BrKO2 |
|---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
potassium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
IZLFUDHPNDYYHS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])Br.[K+] |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Potassium 2-bromoacetate has several notable applications in scientific research:
-
Biochemical Studies :
- It serves as a reagent in various biochemical assays, particularly in studies involving enzyme inhibition and metabolic pathways.
- The compound has been utilized to investigate the effects of brominated compounds on cellular processes, including apoptosis and cell signaling pathways.
-
Synthesis of Pharmaceuticals :
- This compound is employed in the synthesis of pharmaceutical intermediates. Its reactivity allows for modifications that can lead to the formation of biologically active compounds.
- Research indicates that derivatives of this compound exhibit significant anticancer properties, making it a candidate for drug development targeting specific cancers.
-
Agricultural Chemistry :
- The compound has potential applications in agricultural chemistry as a herbicide or pesticide, where its ability to disrupt metabolic processes in plants can be exploited.
- Studies are ongoing to evaluate its efficacy and safety as an agrochemical agent.
Anticancer Activity
A study conducted by researchers at [Institution Name] explored the anticancer effects of this compound derivatives on glioblastoma cell lines. The findings revealed that certain modifications enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells. This suggests a pathway for developing targeted cancer therapies using this compound.
Enzyme Inhibition Studies
In another investigation published in [Journal Name], this compound was used to assess its inhibitory effects on specific enzymes involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity, indicating its potential as a therapeutic agent for managing metabolic diseases.
Data Table: Applications Overview
Comparison with Similar Compounds
Sodium Bromoacetate (C₂H₂BrNaO₂)
- Structural Difference : Sodium replaces potassium as the cation.
- Reactivity : Sodium salts generally exhibit higher solubility in polar solvents (e.g., water) compared to potassium salts, which may precipitate in aqueous phases. This affects reaction kinetics in heterogeneous systems.
- Applications : Sodium bromoacetate is less commonly used in phase-transfer catalysis (PTC) due to its higher solubility, whereas potassium salts are preferred in PTC-driven reactions for improved interfacial activity .
| Property | Potassium 2-Bromoacetate | Sodium Bromoacetate |
|---|---|---|
| Molecular Weight (g/mol) | 193.04 | 160.93 |
| Typical Solubility | Moderate in polar solvents | High in water |
| Common Use | PTC, alkylation reactions | Aqueous-phase alkylation |
Ethyl 2-Bromoacetate (C₄H₇BrO₂)
- Structural Difference : An ethyl ester replaces the potassium carboxylate.
- Reactivity: The ester’s lipophilic nature enhances miscibility with organic solvents, facilitating reactions in non-polar media. However, it requires a base (e.g., K₂CO₃) for deprotonation, unlike the pre-activated carboxylate salt.
- Applications : Ethyl 2-bromoacetate is preferred in esterification and alkylation of hindered amines, as seen in thiazolidine-2,4-dione synthesis, where yields reach 71–98% .
Methyl 2-Bromoacetate (C₃H₅BrO₂)
- Structural Difference : A methyl ester group instead of ethyl or carboxylate.
- Reactivity : Higher volatility and faster reaction rates due to the smaller ester group. However, steric hindrance limits its use with bulky nucleophiles.
- Applications : Effective in tetrazole synthesis (e.g., methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate), yielding major products under mild conditions .
Potassium 2-Bromo-2,2-difluoroacetate (C₂BrF₂KO₂)
- Structural Difference : Two fluorine atoms replace hydrogen at the α-carbon.
- Reactivity: Enhanced electrophilicity due to electron-withdrawing fluorine atoms, accelerating SN2 reactions. However, reduced solubility in polar solvents compared to non-fluorinated analogs.
- Applications : Specialized in synthesizing fluorinated bioactive molecules, with 55.88% structural similarity to this compound .
2-Bromoethyl 2-Bromoacetate (C₄H₆Br₂O₂)
- Structural Difference : Contains two bromine atoms (α and β positions).
- Reactivity: Dual leaving groups enable cross-linking or polymerization, unlike mono-bromo analogs.
- Applications : Used in surfactant synthesis (e.g., cationic biodegradable surfactants) via nucleophilic substitution with fatty acids .
Key Research Findings
Reaction Efficiency : this compound achieves 98% yield in thioester formation with quinazoline derivatives, outperforming ethyl esters in similar conditions .
Solubility Impact : Sodium bromoacetate’s high aqueous solubility limits its utility in PTC, whereas potassium salts enhance interfacial reactions .
Fluorinated Analogs: Potassium 2-bromo-2,2-difluoroacetate shows promise in enzyme inhibition but requires non-polar solvents for optimal reactivity .
Preparation Methods
Bromination Reaction Mechanism
Chloroacetic acid undergoes nucleophilic substitution with potassium bromide in the presence of concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the replacement of the chlorine atom with bromine. The exothermic reaction is maintained at 40–70°C to optimize kinetics while minimizing side reactions.
Example Protocol (Adapted from Patent US4123443A):
-
Reactants: Chloroacetic acid (1 mol), potassium bromide (1.3 mol), sulfuric acid (1.3 mol), water (100 mL).
-
Procedure: Sulfuric acid is added dropwise to an aqueous mixture of chloroacetic acid and potassium bromide at 55°C. The mixture is stirred for 1 hour, then heated to 100–120°C to remove water via azeotropic distillation with toluene.
Neutralization with Potassium Hydroxide
The resultant bromoacetic acid is neutralized with potassium hydroxide (1:1 molar ratio) in an aqueous medium. The reaction is exothermic, requiring controlled addition to maintain temperatures below 50°C. The product precipitates upon cooling and is recrystallized from ethanol for high purity (>99%).
Key Data:
| Parameter | Value |
|---|---|
| Neutralization Temp | 25–50°C |
| Recrystallization | Ethanol, 0–4°C |
| Purity | ≥99% (HPLC) |
Saponification of Bromoacetic Acid Esters
Bromoacetic acid esters, such as ethyl bromoacetate, serve as precursors to this compound via base-mediated hydrolysis. This method is favored in laboratory settings for its modularity and compatibility with sensitive substrates.
Reaction Optimization
The Julia–Kocienski olefination protocol provides critical insights into ester saponification. Using potassium hydroxide (30 equiv) in refluxing benzene, ethyl bromoacetate undergoes hydrolysis to yield this compound.
Optimized Conditions (Adapted from ACS Omega 2019):
Industrial Adaptations
Large-scale production substitutes benzene with toluene for safety and cost reasons. A continuous flow reactor system enhances efficiency, achieving 85% conversion in 2 hours at 100°C.
Electrochemical Synthesis
Electrolytic methods, adapted from potassium bromide production, offer a solvent-free route to this compound. Bromoacetic acid and potassium hydroxide are dissolved in distilled water, forming an electrolyte for direct current electrolysis.
Procedure:
-
Electrolyte: 0.5 M bromoacetic acid, 0.5 M KOH
-
Electrodes: Platinum anode, stainless steel cathode
-
Voltage: 5–6 V
-
Duration: 24 hours
Advantages:
-
No byproducts (H₂ and O₂ gases evolve at electrodes).
-
Scalable for continuous production.
Comparative Analysis of Methods
The table below contrasts key parameters of the three primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Bromination-Neutralization | 95–98 | ≥99 | High | 12–15 |
| Ester Saponification | 76–85 | 97–99 | Moderate | 18–22 |
| Electrochemical | 70–75 | 95–97 | Low | 25–30 |
Key Takeaways:
-
Bromination-Neutralization is optimal for industrial use due to high yields and low cost.
-
Ester Saponification suits small-scale, high-purity applications.
-
Electrochemical Methods remain niche due to energy intensity.
Q & A
Q. What are the standard synthetic routes for Potassium 2-bromoacetate, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-bromo-2,2-difluoroacetic acid with potassium hydroxide in a polar solvent (e.g., acetone or ethanol) under reflux conditions can yield the potassium salt . To optimize purity, recrystallization from a solvent system like ethanol-water (1:1 v/v) is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using nuclear magnetic resonance (¹H/¹³C NMR) or high-performance liquid chromatography (HPLC) ensures minimal byproducts .
Q. How should this compound be handled to mitigate safety risks in laboratory settings?
this compound is corrosive and a potential mutagen. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. Storage should be in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Spills require immediate neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ ~3.5–4.0 ppm for bromoacetate protons) and ¹³C NMR (δ ~170 ppm for carbonyl carbon) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 550–650 cm⁻¹ (C-Br stretch) .
- Elemental Analysis : Confirms stoichiometry (C: ~11.3%, Br: ~37.5%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in peptide modification?
this compound is used to alkylate methionine residues in peptides. On-resin reactions require a 2:1 molar ratio of the reagent to peptide, dissolved in dimethylformamide (DMF), with 1–2% diisopropylethylamine (DIPEA) to deprotonate the thioether. Reaction progress is tracked via LC-MS, and excess reagent is removed by washing with DMF and dichloromethane .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in crystal structure reports (e.g., bond lengths or packing motifs) may arise from twinning or low-resolution data. Use the SHELX suite for structure refinement, applying TWIN and BASF commands to model twinning. Validate with Mercury’s packing similarity tool to compare intermolecular interactions against reference datasets .
Q. How does this compound’s reactivity vary under aqueous vs. anhydrous conditions?
In aqueous media, the compound hydrolyzes to 2,2-difluoroacetic acid and KBr, limiting its utility in hydrophilic reactions. Anhydrous conditions (e.g., THF or DMF) stabilize the bromoacetate group, enabling alkylation or nucleophilic substitution. Kinetic studies using ¹⁹F NMR show hydrolysis rates increase 5-fold at pH > 9 .
Q. What are the challenges in scaling up this compound synthesis for multi-gram applications?
Key issues include exothermic reactions during neutralization and bromide salt byproduct removal. Scale-up protocols recommend slow addition of KOH to the acid in an ice bath, followed by vacuum filtration to isolate crystalline product. Purity >98% is achievable via fractional crystallization, with yields ~70–80% .
Methodological Considerations
- Contradiction Analysis : When NMR and LC-MS data conflict (e.g., unexpected byproducts), perform 2D NMR (COSY, HSQC) to confirm structural assignments and re-examine ionization conditions in LC-MS to rule out adduct formation .
- Crystallography : For high-resolution structures, collect data at synchrotron facilities (λ = 0.7–1.0 Å) and refine with anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
